molecular formula C6H8N2O2 B1293814 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione CAS No. 19674-60-3

3,6-Dimethylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B1293814
CAS No.: 19674-60-3
M. Wt: 140.14 g/mol
InChI Key: CFADSIBRSRZBQO-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrimidine-2,4(1H,3H)-dione, also known as 3,6-dimethyluracil, is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 3 and 6, and two keto groups at positions 2 and 4. This compound is of interest due to its structural similarity to nucleobases, making it relevant in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of ethyl acetoacetate with urea under acidic conditions. The reaction typically proceeds as follows:

  • Ethyl acetoacetate is reacted with urea in the presence of an acid catalyst, such as hydrochloric acid.
  • The mixture is heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of pyrimidine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

3,6-Dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in biochemical pathways and interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or interfere with nucleic acid synthesis by mimicking natural nucleobases. These interactions can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Uracil: A naturally occurring pyrimidine nucleobase with similar structural features but lacking the methyl groups.

    Thymine: Another pyrimidine nucleobase with a methyl group at position 5 instead of positions 3 and 6.

    5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer drug.

Uniqueness: 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 3 and 6 differentiate it from other pyrimidine derivatives, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

3,6-dimethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(9)8(2)6(10)7-4/h3H,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFADSIBRSRZBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173345
Record name 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19674-60-3
Record name 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019674603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19674-60-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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